molecular formula C45H57N3O9 B1667859 ボベリシン CAS No. 26048-05-5

ボベリシン

カタログ番号: B1667859
CAS番号: 26048-05-5
分子量: 783.9 g/mol
InChIキー: GYSCAQFHASJXRS-FFCOJMSVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Anticancer Potential

Mechanism of Action

Beauvericin has demonstrated significant anticancer properties through various mechanisms:

  • Induction of Apoptosis : BEA activates apoptosis via mitochondrial pathways, influencing signaling molecules such as MAPK and NF-κB. It increases intracellular calcium levels, leading to oxidative stress and subsequent cancer cell death .
  • Cell Proliferation Inhibition : Studies have shown that BEA inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. It acts as an antagonist to the estrogen receptor-alpha, effectively suppressing the growth of estrogen-dependent tumors .

Case Studies

  • A study assessing BEA's effect on human breast cancer cells revealed that it inhibited cell proliferation by regulating the estrogen receptor-alpha/p38 pathway, suggesting its potential as a natural therapeutic for hormonal health .
  • Another investigation highlighted BEA's ability to induce apoptosis in non-small cell lung cancer cells, reinforcing its role as a promising candidate for cancer therapy .

Antimicrobial Activity

Antibacterial and Antifungal Properties

Beauvericin exhibits notable antibacterial and antifungal activities:

  • Bacterial Inhibition : Research indicates that BEA can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
  • Fungal Activity : As a mycotoxin, BEA is effective against certain fungal pathogens, which could lead to its use in agricultural applications as a biopesticide .

Anti-inflammatory Effects

BEA has been studied for its anti-inflammatory properties:

  • It modulates immune responses and reduces inflammation markers, which could be beneficial in treating inflammatory diseases .

Insecticidal and Nematicidal Applications

Due to its origins from entomopathogenic fungi, beauvericin has inherent insecticidal properties:

  • Pest Control : BEA's ability to affect insect physiology positions it as a potential biopesticide in agricultural practices .
  • Nematode Management : Its nematicidal activity could help manage nematode populations in crops, enhancing agricultural productivity .

Drug Development and Repurposing

In Silico Modeling

The use of computational techniques has become vital in drug discovery involving beauvericin:

  • Molecular docking and dynamic simulations are employed to predict interactions between BEA and various biological targets, facilitating its repurposing for therapeutic applications beyond its original uses .

Pharmaceutical Research

Research is ongoing to explore BEA's potential as a drug candidate:

  • Its non-mutagenic properties and ability to inhibit drug efflux pumps make it an attractive option for combination therapies in cancer treatment .

Summary Table of Beauvericin Applications

Application AreaDescriptionKey Findings
AnticancerInduces apoptosis; inhibits cell proliferationEffective against breast and lung cancer cells
AntimicrobialExhibits antibacterial and antifungal propertiesPotential for new antibiotic development
Anti-inflammatoryModulates immune responses; reduces inflammation markersBeneficial for inflammatory disease treatment
InsecticidalEffective against insect pests; potential biopesticideEnhances agricultural pest management
Drug DevelopmentUtilizes computational modeling for drug repurposingAttractive candidate for combination therapies

化学反応の分析

ボベリシンは、以下を含む様々な化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するための様々な触媒などがあります . これらの反応から生成される主要な生成物は、一般的に生物学的活性が修飾されたボベリシンの誘導体です .

科学研究への応用

ボベリシンは、様々な科学研究に広く応用されています。

生物活性

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin primarily produced by various fungi, including species from the Fusarium and Cordyceps genera. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of beauvericin, highlighting its mechanisms of action, efficacy against various pathogens and cancer cells, and potential therapeutic applications.

Beauvericin's structure comprises alternating N-methylphenylalanyl and D-hydroxyisovaleryl residues. Its mechanism of action involves the induction of apoptosis in cancer cells through the modulation of intracellular calcium levels. Specifically, beauvericin increases intracellular Ca2+^{2+}, which activates apoptotic pathways leading to cell death. This process is characterized by the release of cytochrome c from mitochondria and subsequent activation of caspases .

Antimicrobial Activity

Beauvericin exhibits significant antimicrobial properties against a range of bacterial and fungal strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungi. The minimum inhibitory concentration (MIC) values for beauvericin vary depending on the organism:

Microorganism MIC (µg/mL)
Escherichia coli100
Staphylococcus aureus100
Candida albicans200
Aspergillus niger100
Fusarium oxysporum100

These findings suggest that beauvericin could serve as a potential agent in combating microbial infections .

Anticancer Properties

Recent studies have demonstrated beauvericin's cytotoxic effects on various cancer cell lines. In vitro assays indicated that malignant cells are more susceptible to beauvericin compared to non-malignant cells. For instance, in a study involving human cervix carcinoma cell lines, beauvericin treatment resulted in a significant reduction in cell viability with IC5050 values indicating higher sensitivity in more aggressive cancer types .

Case Study: In Vivo Efficacy

In vivo studies using murine models have further validated the anticancer potential of beauvericin. BALB/c mice bearing CT-26 colon carcinoma tumors showed a marked reduction in tumor volume when treated with beauvericin at a dose of 5 mg/kg body weight:

  • Tumor Volume Reduction : 52.8% reduction observed by day 14.
  • Tumor Weight Reduction : Average weight reduction of approximately 60% compared to control groups.

Histological analyses revealed increased necrosis within tumors treated with beauvericin, indicating effective therapeutic action without significant systemic toxicity .

Other Biological Activities

Beyond its antimicrobial and anticancer properties, beauvericin has been reported to possess several other biological activities:

  • Antiviral Activity : Beauvericin inhibits HIV-1 integrase, suggesting potential applications in antiviral therapies .
  • Insecticidal Activity : Its insecticidal properties make it a candidate for agricultural pest control .
  • Antioxidant Effects : Some studies indicate that beauvericin may exhibit antioxidant activity, which could contribute to its overall therapeutic profile .

特性

IUPAC Name

(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCAQFHASJXRS-FFCOJMSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891834
Record name Beauvericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26048-05-5
Record name Beauvericin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026048055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beauvericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEAUVERICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S048LS2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beauvericin
Reactant of Route 2
Beauvericin
Reactant of Route 3
Beauvericin
Reactant of Route 4
Beauvericin
Reactant of Route 5
Beauvericin
Reactant of Route 6
Beauvericin
Customer
Q & A

Q1: How does Beauvericin exert its cytotoxic effects?

A1: Beauvericin exhibits its cytotoxicity primarily through its ionophoric properties. [] It forms cation-selective channels in cell membranes, disrupting ionic homeostasis. [] This disruption leads to several downstream effects, including:

  • Increased intracellular Ca2+ concentration ([Ca2+]i): Beauvericin induces an influx of extracellular Ca2+ into cells. [] This [Ca2+]i overload can trigger cell death pathways. [, ]
  • Activation of Ca2+-activated Cl− currents (ICl,Ca): The influx of extracellular Ca2+ by beauvericin activates ICl,Ca, further contributing to cell death. []
  • Mitochondrial dysfunction: Beauvericin acts as an atypical mitochondrial uncoupler, depolarizing mitochondria and disrupting cellular metabolism. []
  • Apoptosis induction: Beauvericin induces apoptosis in several cell types. [, , ] Studies suggest this occurs through a Ca2+-dependent pathway involving cysteine protease P-32 (CPP-32). []
  • Inhibition of cell proliferation: Beauvericin can inhibit cell proliferation by causing cell cycle arrest in the sub-G0/G1 phase. []

Q2: What is the molecular structure of Beauvericin?

A2: Beauvericin is a cyclic hexadepsipeptide. [, , ] Its structure consists of alternating D-hydroxyisovaleric acid and N-methyl-L-phenylalanine units. []

Q3: What is the molecular formula and weight of Beauvericin?

A3: The molecular formula of Beauvericin is C45H57N3O9, and its molecular weight is 783.94 g/mol.

Q4: Is there spectroscopic data available for Beauvericin?

A4: Yes, various spectroscopic techniques, including Mass Spectrometry (MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR), have been used to characterize Beauvericin and its analogs. [, , ]

Q5: How do structural modifications of Beauvericin affect its activity?

A5: Research using precursor-directed biosynthesis has generated Beauvericin analogs with modified structures. [] These studies show that:

  • Replacing D-2-hydroxyisovalerate with 2-hydroxybutyrate: Reduces both cytotoxicity and cell migration inhibitory activity, indicating the importance of branched side chains for these activities. []
  • Replacing N-methyl-L-phenylalanine with N-methyl-L-3-fluorophenylalanine: Increases cytotoxicity without affecting anti-haptotactic activity, suggesting different structural requirements for these activities. []

Q6: Are there any studies on the stability of Beauvericin under various conditions?

A6: While specific stability studies under various conditions are not detailed in the provided research, one study explored the persistence of Beauvericin nano-gel formulations, finding a decrease in insecticidal effectiveness over time. []

Q7: What is known about the pharmacokinetics of Beauvericin?

A7: A pharmacokinetic study in rats showed that Beauvericin is absorbed after oral administration. [] Co-administration with Ketoconazole altered its pharmacokinetic profile, suggesting a potential pharmacodynamic interaction. []

Q8: What in vitro models have been used to study Beauvericin?

A8: Various cell lines have been used to investigate Beauvericin's effects, including:

  • Cancer cell lines: Retinoblastoma cells, [] prostate cancer cells (PC-3M), [] and others.
  • Non-malignant cells: Chinese hamster ovary cells (CHO-K1), [] human fibroblast skin cells, [] and Xenopus oocytes. []
  • Insect cell lines: SF-9 cells (from Spodoptera frugiperda). []

Q9: What are the main findings from in vitro studies?

A9: In vitro studies show that Beauvericin:

  • Reduces cell viability in a dose- and time-dependent manner. [, , , ]
  • Induces apoptosis through specific pathways. [, , ]
  • Inhibits cell proliferation and alters cell cycle progression. []
  • Modulates ion channels and disrupts intracellular ion concentrations. [, ]

Q10: What in vivo models have been used to study Beauvericin?

A10: In vivo studies have been conducted in:

  • Mice: To evaluate anticancer activity in both allo- and xenograft models. []
  • Insect larvae: To assess insecticidal activity, such as in Galleria mellonella larvae. [, ]

Q11: What are the main findings from in vivo studies?

A11: In vivo studies demonstrate that Beauvericin:

  • Exhibits anticancer activity by reducing tumor growth in mice. []
  • Shows insecticidal activity against various insect species. [, , , ]

Q12: Are there known mechanisms of resistance to Beauvericin?

A12: Yes, research suggests resistance to Beauvericin can occur through:

  • Multidrug efflux pumps: Overexpression of efflux pumps, such as Yor1 in Candida albicans, can confer resistance. [, ] Mutations in transcription factors regulating these pumps, like Tac1 and Zcf29, also contribute to resistance. []
  • Degradation: Some fungal species, such as Paraconiothyrium variabile, can degrade beauvericin, potentially contributing to their resistance and ability to antagonize beauvericin-producing fungi. []

Q13: Is there cross-resistance with other compounds?

A13: One study found that a Beauvericin-resistant strain of Tetranychus urticae did not exhibit cross-resistance to the acaricides cyflumetofen and bifenazate. [] This suggests different modes of action and resistance mechanisms for these compounds.

Q14: What are the known toxic effects of Beauvericin?

A14: Beauvericin has been shown to induce:

  • Cytotoxicity: It can damage various cell types, including mammalian and insect cells. [, , , ]
  • Genotoxicity: Beauvericin can induce DNA fragmentation, chromosomal aberrations, and micronucleus formation. []
  • Disruption of ionic homeostasis: It disrupts the balance of ions within cells, leading to metabolic dysfunction and cell death. []

Q15: What analytical methods are used to detect and quantify Beauvericin?

A15: Common techniques include:

  • High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS) for separation and quantification. [, , , ]
  • Ultra-performance liquid chromatography (UPLC): Offers higher sensitivity and resolution for analysis. [, ]
  • Mass Spectrometry (MS) and tandem mass spectrometry (MS/MS): Provide structural information and enable the identification of Beauvericin and its analogs in complex mixtures. [, , ]

Q16: What is the environmental fate of Beauvericin?

A16: While specific degradation pathways are not detailed in the provided research, one study demonstrated that the fungus Paraconiothyrium variabile can degrade Beauvericin. [] This finding suggests that microbial degradation could play a role in the environmental fate of Beauvericin.

Q17: Does Beauvericin interact with drug transporters?

A17: Yes, studies have shown that beauvericin is a substrate for the efflux pump Yor1 in Candida albicans. [] Overexpression of Yor1 is one mechanism of resistance to beauvericin. [, ]

Q18: Does Beauvericin affect drug-metabolizing enzymes?

A18: Research indicates that beauvericin inhibits cytochrome P450 (CYP) enzymes, particularly CYP3A4/5 and CYP2C19 in human liver microsomes and CYP3A1/2 in rat liver microsomes. [] These interactions could potentially lead to drug-drug interactions.

Q19: What is the biocompatibility of Beauvericin?

A19: Beauvericin exhibits cytotoxicity towards various cell types, indicating limited biocompatibility. [, , , ]

Q20: Is Beauvericin biodegradable?

A20: While specific degradation pathways are not detailed, the ability of Paraconiothyrium variabile to degrade Beauvericin suggests potential for biodegradation. []

Q21: What is the historical context of Beauvericin research?

A21: Beauvericin was initially identified as a metabolite of the entomopathogenic fungus Beauveria bassiana. [, ] Early research focused on its insecticidal properties. [, ] Later, its production by Fusarium species and its presence in food and feed raised concerns about its potential health risks to humans and animals. [, , ]

Q22: What are the cross-disciplinary applications of Beauvericin research?

A22: Beauvericin research spans multiple disciplines, including:

  • Mycology: Studying the fungi that produce Beauvericin and the factors influencing its biosynthesis. [, , , ]
  • Toxicology: Investigating the toxic effects of Beauvericin on various organisms and elucidating its mechanisms of action. [, , , , ]
  • Pharmacology: Exploring its potential as a therapeutic agent, particularly its anticancer and antifungal activities. [, , ]
  • Agricultural Sciences: Evaluating its use as a biopesticide and understanding its impact on food safety. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。